molecular formula C7H8O2<br>OH(C6H4)OCH3<br>C7H8O2 B1676288 4-Methoxyphenol CAS No. 150-76-5

4-Methoxyphenol

Cat. No. B1676288
CAS RN: 150-76-5
M. Wt: 124.14 g/mol
InChI Key: NWVVVBRKAWDGAB-UHFFFAOYSA-N
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Description

4-Methoxyphenol, also known as p-Methoxyphenol or 4-Hydroxyanisole, is an organic compound with the formula CH3OC6H4OH . It is a phenol with a methoxy group in the para position . This colorless solid is used in dermatology and organic chemistry .


Synthesis Analysis

4-Methoxyphenol can be synthesized via a mild biocatalytic pathway using horseradish peroxidase as a catalyst in water without any additive . It can also be produced from p-benzoquinone and methanol via a free radical reaction .


Molecular Structure Analysis

The molecular formula of 4-Methoxyphenol is C7H8O2, and its molecular weight is 124.14 . The structure of 4-Methoxyphenol can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

In organic chemistry, 4-Methoxyphenol is used as a polymerization inhibitor for acrylates or styrene monomers .


Physical And Chemical Properties Analysis

4-Methoxyphenol has a melting point of 56 °C and a boiling point of 243 °C (lit.) . It has a density of 1.55 g/cm3 and a vapor density of 4.3 (vs air) . It is soluble in acetone, ethyl acetate, ethanol, ether, benzene, and carbon tetrachloride .

Scientific Research Applications

Thermochemical Properties and Hydrogen Bonding

4-Methoxyphenol is studied for its thermochemical properties and ability to form hydrogen bonds, essential for understanding its behavior in various chemical environments. Varfolomeev et al. (2010) conducted a comprehensive study on the thermochemistry and hydrogen bonding capabilities of methoxyphenols, including 4-Methoxyphenol. Their research, which combined experimental and theoretical approaches, highlighted the compound's significance in the study of antioxidants and biologically active molecules. The findings provide valuable insights into the relations between structure and properties for these compounds (Varfolomeev et al., 2010).

Antioxidant Applications

4-Methoxyphenol's potential as an antioxidant is explored in the context of polymer chemistry. Zheng et al. (2013) successfully synthesized poly(4-methoxyphenol) via an enzyme-catalyzed polymerization process, demonstrating the polymer's excellent antioxidant properties. This suggests its applicability as a highly efficient antioxidant agent in various industrial and pharmaceutical contexts (Zheng et al., 2013).

Environmental Monitoring

In environmental sciences, 4-Methoxyphenol serves as a chemical sensor for monitoring pollutants. Rahman et al. (2020) developed a sensitive and selective 4-Methoxyphenol chemical sensor using a co-doped CeO2–ZrO2 nanocomposite, illustrating its utility in safeguarding environmental and ecological health (Rahman et al., 2020).

Safety And Hazards

4-Methoxyphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The U.S. National Institute for Occupational Safety and Health (NIOSH) has set a recommended exposure limit (REL) of 5 mg/m3 over an 8-hour workday .

Future Directions

4-Methoxyphenol is a common active ingredient in topical drugs used for skin depigmentation . It is also used as a stabilizer for chlorinated hydrocarbons, ethyl cellulose, and UV inhibitors . Future research may focus on its potential uses in other areas of dermatology and organic chemistry .

properties

IUPAC Name

4-methoxyphenol
Source PubChem
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InChI

InChI=1S/C7H8O2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NWVVVBRKAWDGAB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)O
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Molecular Formula

C7H8O2, Array
Record name HYDROQUINONE MONOMETHYL ETHER
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Related CAS

1122-93-6 (potassium salt)
Record name Mequinol [USAN:INN:DCF]
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DSSTOX Substance ID

DTXSID4020828
Record name 4-Methoxyphenol
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Molecular Weight

124.14 g/mol
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Physical Description

Hydroquinone monomethyl ether appears as pink crystals or white waxy solid. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, Colorless to white, waxy solid with an odor of caramel & phenol; [NIOSH], Solid, WHITE-TO-TAN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colorless to white, waxy solid with an odor of caramel & phenol., Colorless to white, waxy solid with an odor of caramel & phenol.
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Record name Phenol, 4-methoxy-
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Boiling Point

475 °F at 760 mmHg (NTP, 1992), 253 °C, 243.00 to 245.00 °C. @ 760.00 mm Hg, 243 °C, 469 °F
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Flash Point

269.6 °F (NTP, 1992), 132 °C, 270 °F (132 °C) (Open Cup), 132 °C o.c., 270 °F (open cup), (oc) 270 °F
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Solubility

Soluble (NTP, 1992), In water, 19,500 mg/L at 25 °C, In water, 40,000 mg/L at 25 °C, Soluble in benzene, carbon tetrachloride; very soluble in ethanol, ether, Readily soluble in acetone and ethyl acetate., 40 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 4, (77 °F): 4%
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Density

1.55 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.55 at 20 °C/20 °C, 1.6 g/cm³, 1.55
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Vapor Density

4.3 (Air = 1), Relative vapor density (air = 1): 4.3
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Vapor Pressure

less than 0.01 mmHg (NIOSH, 2023), 0.0083 [mmHg], 6.75X10-3 mm Hg at 20 °C, <0.01 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Mechanism of Action

Solar lentigines and related hyperpigmented lesions are localized, pigmented, macular lesions of the skin, usually on the areas of the body which have been chronically exposed to sunlight. These lesions are characterized by increased numbers of active melanocytes and increased melanin production. Although the mechanism of action of mequinol is not fully elucidated, when employed as an active ingredient in combination with other agents like tretinoin in skin depigmentation products, a synergy between a number of potential mechanisms is proposed. Firstly, mequinol is in fact considered a melanocytotoxic chemical which when oxidized in melanocytes results in the formation of toxic compounds like quinones. Such cytotoxic agents are subsequently capable of damaging and destroying pigment cells, which results in skin depigmentation of solar lentigines or other related hyperpigmented lesions. Nevertheless, skin cells are naturally capable of protecting themselves against such cytotoxic entities by endogenous intracellular glutathione (GSH). This protection is elicited through the enzymatic action of glutathione S-transferase (GST), which is responsible for the conjugation of agents toxic to glutathione. Conversely, tretinoin has been observed to serve as a potent inhibitor of mammalian GSTs and to be capable of reducing the level of intracellular GSH in various cells. As a result, the combination of mequinol with tretinoin seemingly allows for a synergistic enhancement of a melanocytotoxic effect that involves the inhibition and impairment of GSH and GST cytoprotection. Secondly, even though mequinol is a substrate for the enzyme tyrosinase and therefore acts as a competitive inhibitor of the formation of melanin precursors by way of tyrosinase facilitated reactions, the clinical significance of this action is unknown., We examined changes in the levels of chaperone proteins to evaluate the toxic effects of environmental chemicals in human cells in vitro. Some chaperones are up-regulated by estrogenic chemicals, but the effect is not necessarily dependent on the receptor. Thus we also investigated whether a chemical-induced change in chaperone protein expression is human estrogen receptor (hER)-dependent or not, using cultured human cell lines transfected with hERalpha cDNA or an empty vector. In the hERalpha-expressed cells, the protein levels of the heat shock protein 27 (HSP27), the glucose-regulated protein 78 (GRP78/BiP), and GRP94 increased after exposure to beta-estradiol (E(2)) (from 10(-9)M to 10(-6)M) and bisphenol A (BPA) (from 10(-6)M to 10(-5)M). On the other hand, the increase was not observed in the cells without hERalpha expression. These results suggest that the E(2)- and BPA-induced increase in the protein levels were hERalpha dependent. We next examined the effect of four phenolic chemicals similar in structure to BPA, and found that among them, 4-methoxyphenol (from 10(-6)M to 10(-5)M) increased the levels of the chaperone proteins with hERalpha dependency. Thus the human cultured cells would be suitable for evaluating whether an increase in chaperone proteins occurs upon exposure to environmental chemicals and whether the effect is ER-dependent., Many of the well-known depigmenting agents such as hydroquinone and 4-hydroxyanisole are, in fact, melanocytotoxic chemicals which are oxidized in melanocytes to produce highly toxic compounds such as quinones. These cytotoxic compounds are responsible for the destruction of pigment cells, which results in skin depigmentation. However, cells are capable of protecting themselves against cytotoxic agents by intracellular glutathione (GSH). This protection takes place under the enzymatic action of the detoxification enzyme glutathione S-transferase (GST), which is responsible for the conjugation of toxic species to GSH. The depigmenting effect of hydroquinone is shown to be potentiated by buthionine sulfoximine (BSO) and cystamine as the result of the reduction of intracellular levels of GSH by these two agents. Additionally, BSO and cystamine are shown to inhibit the activity of GST. The combination of all-trans-retinoic acid (tretinoin, TRA) with hydroquinone or 4-hydroxyanisole is also known to produce synergetic skin depigmentation. TRA serves as a potent inhibitor of mammalian GSTs and is known to make cells more susceptible to the cytotoxic effect of chemicals by inhibiting the activity of this enzyme. This agent is also shown to reduce the level of intracellular GSH in certain cells. We have proposed that the mechanism of action of TRA to synergistically enhance the melanocytotoxic effect of chemicals involves the inhibition of GST and the impairment of glutathione-dependent cytoprotection against melanocytotoxic agents., Mequinol, the monomethyl ether of hydroquinone, is a substrate for the enzyme tyrosinase and acts as a competitive inhibitor of the formation of melanin precursors. The precise mechanism of action of mequinol is not known. /Solage/
Record name Mequinol
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Product Name

Mequinol

Color/Form

Plates, White waxy solid, White to tan, flaky, crystalline substance, Colorless to white, waxy solid

CAS RN

150-76-5
Record name HYDROQUINONE MONOMETHYL ETHER
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Melting Point

126.5 °F (NTP, 1992), 54 °C, 53 °C, 57 °C, 126.5 °F, 135 °F
Record name HYDROQUINONE MONOMETHYL ETHER
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Synthesis routes and methods I

Procedure details

12.08 g of 4-arm PEG 15 k (Mn=14861 g/mol, 3.3 meq OH) were dissolved in 150 ml of dry tetrahydrofuran under an Ar atmosphere. The solution was dried by refluxing the solvent over molecular sieves until the water content had fallen below 100 ppm, after which it was allowed to cool down to room temperature. 0.78 g of triethylamine (7.7 mmol) were added and a solution of 0.69 g of acryloylchloride (7.7 mmol) in 20 ml of dry dichloromethane was added drop wise at such a rate that the temperature of the reaction mixture remained below 30° C. The resulting suspension was filtered through ca. 1 cm of Celite 545, yielding a pale yellow, clear solution to which 44 mg of MEHQ were added. The solvent was removed by rotary evaporation, the resulting solid was redissolved in 150 ml of water and NaHCO3 was added until pH 8. The aqueous solution was washed twice with 40 ml of diethyl ether, 10 g of NaCl were added and the product was extracted with four 50 ml portions of dichloromethane. The combined organic layers were dried with Na2SO4 and filtered. To the resulting pale yellow solution 30 mg of MEHQ were added and it was concentrated to ca. 35 ml by rotary evaporation. Precipitation in 0.8 l of cold diethyl ether and subsequent filtration and drying at 60° C. in a vacuum oven yielded 11.5 g (94%) of a white powder. The structure of the product was confirmed by 1H NMR, which showed a degree of functionalization of ca. 97%.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 1 liter autoclave were charged 200 g (1.40 mol) of N,N-dimethylaminoethyl acrylate obtained by a conventional rectification under reduced pressure in an nitrogen atmosphere, 44.4 g of acetone and 0.4 g of hydroquinone monomethyl ether (polymerization inhibitor). After its internal temperature had been lowered to 20° C. or below, 22.2 g of distilled water was added thereto. The ratio of the charged materials was as follows: Dimethylaminoethyl acrylate : water : acetone =100 : 11.1 : 22.2. After adding water, the air in the reaction system was replaced with nitrogen gas until the concentration of dissolved oxygen had been lowered to 1.5 ppm, and then the reaction was allowed to start by introducing methyl chloride from a bomb at a pressure of 1.8 kg/cm2. The reaction was allowed to proceed for 22 hours, during which the reaction temperature was so controlled that it would not exceed 40° C. After the reaction, the remaining pressure was released. The mixture contained 0.03% of free amines and 4 ppm of dissolved oxygen. After 45.4 g of water had been added thereto, the acetone contained in the resulting solution was removed off at reduced pressure at a temperature of 20° to 30° C. There was obtained 330 g of aqueous solution of unsaturated quaternary ammonium salt which contained 0.8 ppm of dissolved oxygen. The concentration of the quaternary ammonium salt contained in the product, the concentration of acrylic acid contained therein and its hue (APHA) (according to JIS-K-4104) were 81.8%, 0.07% and 10, respectively.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
44.4 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The aliphatic prepolymer was reacted with 66-⅔% HEMA (or HPMA) to 33-⅓% of the prepolymer in the presence of a tin catalyst (UL22) and a stabilizer (MEHQ) for 4 hours at 150° F. to provide a aliphatic methyl methacrylate-urethane oligomer (HP 1516) with the following specifications:
[Compound]
Name
aliphatic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 40 g of the above propoxylated pentaerythritol, 30.2 g acrylic acid, 0.4 g of copper (I) oxide and 1.2 cm3 conc. H2SO4 in toluene (150 cm3) was heated with stirring in the presence of a Dean and Stark trap. The reaction was allowed to continue until 6.1 cm3 of water had been liberated. The mixture was then cooled and washed with 20% w/v aqueous sodium chloride (2×50 cm3 aliquots), then with 15% w/v aqueous potassium bicarbonate (2×100 cm3 aliquots) and finally a further wash with 20% w/v aqueous sodium chloride (2×50 cm3 aliquots). The resulting solution was then filtered and dried over anhydrous sodium sulphate. The solvent was then removed leaving the polyacrylate product as a colourless oil to which 0.2% w/w of 4-methoxyphenol, a polymerisation inhibitor, was then added.
[Compound]
Name
propoxylated pentaerythritol
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
Quantity
6.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyphenol
Reactant of Route 2
4-Methoxyphenol
Reactant of Route 3
Reactant of Route 3
4-Methoxyphenol
Reactant of Route 4
Reactant of Route 4
4-Methoxyphenol
Reactant of Route 5
Reactant of Route 5
4-Methoxyphenol
Reactant of Route 6
4-Methoxyphenol

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